8-(二苯基膦基)喹啉

描述

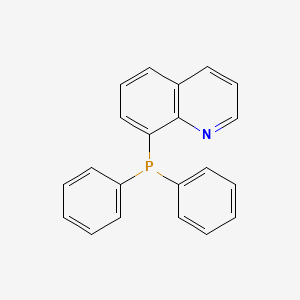

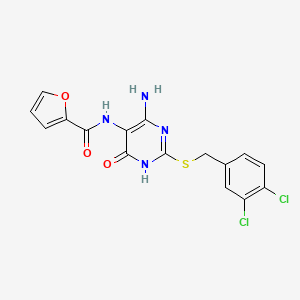

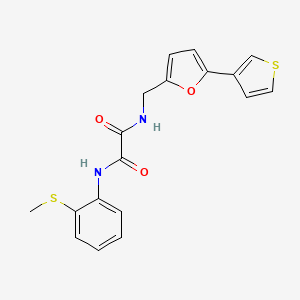

8-(Diphenylphosphino)quinoline is a compound with the molecular formula C21H16NP . It is a known P-N chelator and various crystal structures of its metal complexes have been reported .

Synthesis Analysis

The synthesis of 8-(Diphenylphosphino)quinoline has been reported in several studies. For instance, the title compound was synthesized by the reaction of 8-(trifluoromethylsulfonyl)quinoline with tetrakis-triphenylphosphine palladium in the presence of zinc cyanide .Molecular Structure Analysis

The molecular structure of 8-(Diphenylphosphino)quinoline is characterized by a central symmetric distorted octahedron . The phenyl rings are almost orthogonal to one another, and they are twisted from the mean plane of the quinoline .Chemical Reactions Analysis

8-(Diphenylphosphino)quinoline is known to form complexes with transition metals . The complex chloride, Pd(Ph2Pqn)2Cl2 (Ph2Pqn = 8-(diphenylphosphino)quinoline), crystallizes in yellow plates or orange needles .Physical And Chemical Properties Analysis

8-(Diphenylphosphino)quinoline has a boiling point of 454.0±18.0 °C at 760 mmHg, a vapour pressure of 0.0±1.1 mmHg at 25°C, and an enthalpy of vaporization of 68.6±3.0 kJ/mol . It also has a flash point of 228.3±21.2 °C .科学研究应用

配合物的晶体结构

8-(二苯基膦基)喹啉 (Ph2Pqn) 被用作各种金属配合物形成中的不对称二齿配体。这包括它在形成二氯化钯(II)和-铂(II)配合物以及二氯化铑(III)配合物中的平面五元螯合环中的作用 (Suzuki, Yamaguchi, Fujiki, Hashimoto, & Takagi, 2015)。

合成和分子结构

8-(二苯基膦基)喹啉参与环金属化铂(II)配合物的合成,其中其分子结构和光谱性质得到广泛研究。这包括它对这些配合物中方平面 PtII 配位几何的影响 (Mori & Suzuki, 2020)。

与铑和铱的反应

该化合物参与与铑和铱的反应,形成各种配合物。这些反应和所得配合物的结构提供了对其红外光谱和核磁共振光谱、电导和分子量的见解 (Kittaneh, Hodali, & Tayim, 1982)。

镍(II)配合物

在镍化学领域,8-(二苯基膦基)喹啉有助于形成二氯双(8-(二苯基膦基)喹啉)镍(II)。该配合物的结构提供了对键合状态的见解,并与其他镍(II)阳离子配合物进行了比较 (Li, Sun, Wang, Wu, He, & Yan, 2002)。

钯环戊二烯基衍生物

该化合物用于钯环戊二烯基衍生物的合成。这些衍生物与 Br2 和 I2 的相互作用提供了对 σ-丁二烯基衍生物和其他新型两性离子物种形成机制的见解 (Canovese, Visentin, Scattolin, Santo, & Bertolasi, 2015)。

乙烯低聚催化活性

带有 8-(二苯基膦基)喹啉的新型镍(II)配合物在乙烯低聚中表现出催化活性,这是一项在石化工业中至关重要的工艺 (Sun, Li, Hu, Wu, Yang, Zhu, Leng, & Wang, 2002)。

环向异构化为吲哚衍生物

该化合物在喹啉向吲哚衍生物的转化中发挥作用,这是一个在有机合成中很重要的过程 (Sugiura, Yamaguchi, Asai, & Maeba, 2003)。

光物理性质

含有 8-(二苯基膦基)喹啉的铜(I)和锌(II)配合物表现出有趣的光物理性质,使其在材料科学中具有相关性,可用于光电子学 (Tsukuda, Nishigata, Arai, & Tsubomura, 2009)。

结构和光物理研究

该化合物用于研究碘化铜配合物,证明了其在理解配合物的光致发光性质中的重要性 (Wei, Liu, Liu, Bian, Zhao, & Huang, 2014)。

作用机制

Target of Action

It’s known that this compound can form complexes with transition metals , suggesting that its targets could be metal-containing proteins or enzymes in biological systems.

Mode of Action

It’s known to form complexes with transition metals , which could alter the function of metal-containing proteins or enzymes. The compound’s phenyl rings are almost orthogonal to one another and are twisted from the mean plane of the quinoline , which may influence its interaction with targets.

Biochemical Pathways

Given its ability to form complexes with transition metals , it may impact pathways involving metal-dependent enzymes.

Result of Action

Its ability to form complexes with transition metals suggests it could potentially alter the function of metal-containing proteins or enzymes, leading to downstream effects at the molecular and cellular levels.

Action Environment

It’s known that the oxidation of 8-(diphenylphosphino)quinoline to its oxide can occur in both the free ligand and the ligand in its complex , suggesting that oxidative conditions could influence its action.

属性

IUPAC Name |

diphenyl(quinolin-8-yl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NP/c1-3-11-18(12-4-1)23(19-13-5-2-6-14-19)20-15-7-9-17-10-8-16-22-21(17)20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJUJPUDSJXTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2888755.png)

![4-(2-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2888761.png)